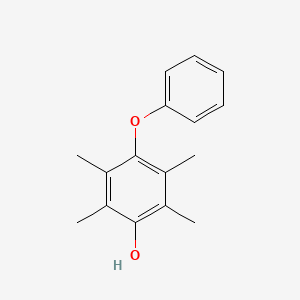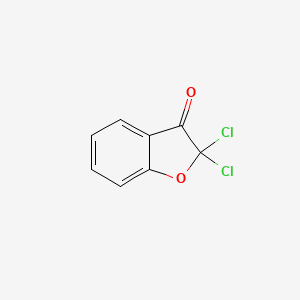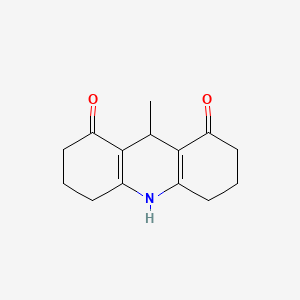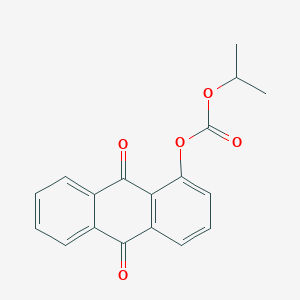
2,3,5,6-Tetramethyl-4-phenoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetramethyl-4-phenoxyphenol is an organic compound belonging to the phenol family It is characterized by the presence of four methyl groups and a phenoxy group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethyl-4-phenoxyphenol typically involves the reaction of 2,3,5,6-tetramethylphenol with phenol in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the phenoxy group is introduced to the tetramethylphenol ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2,3,5,6-Tetramethyl-4-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
2,3,5,6-Tetramethyl-4-phenoxyphenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3,5,6-Tetramethyl-4-phenoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of biological molecules. Pathways involved may include oxidative stress response and anti-inflammatory signaling .
類似化合物との比較
2,3,5,6-Tetramethylphenol: Lacks the phenoxy group, resulting in different chemical properties.
4-Phenoxyphenol: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness: 2,3,5,6-Tetramethyl-4-phenoxyphenol is unique due to the combined presence of multiple methyl groups and a phenoxy group, which confer distinct chemical reactivity and potential for diverse applications .
特性
CAS番号 |
34238-76-1 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC名 |
2,3,5,6-tetramethyl-4-phenoxyphenol |
InChI |
InChI=1S/C16H18O2/c1-10-12(3)16(13(4)11(2)15(10)17)18-14-8-6-5-7-9-14/h5-9,17H,1-4H3 |
InChIキー |
UNGAFPYSGFWUEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1O)C)C)OC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)







![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)



